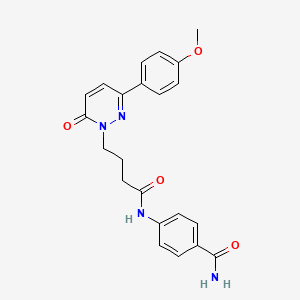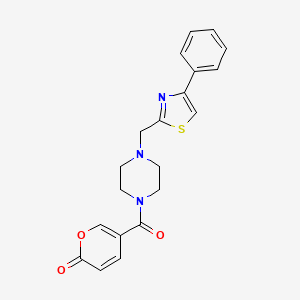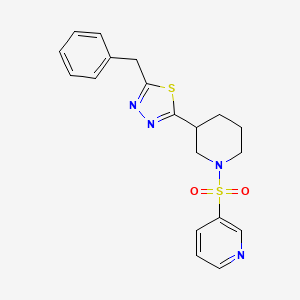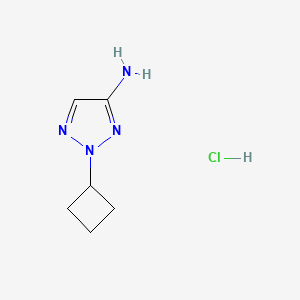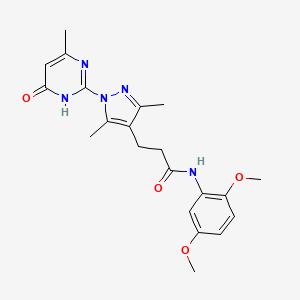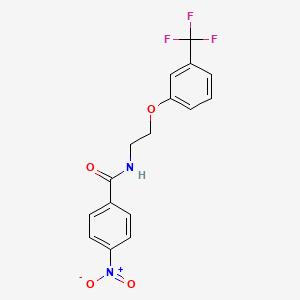
4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a nitro group (-NO2) attached to the benzene ring, and a trifluoromethyl group (-CF3) attached to the phenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could undergo reduction reactions. The trifluoromethyl group could potentially undergo various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including compounds with nitro substituents, showed their efficacy in preventing acidic corrosion of mild steel. The presence of a nitro group was found to decrease inhibition efficiency, whereas methoxy substituents enhanced it. These compounds acted as cathodic type corrosion inhibitors and exhibited high adsorption values, indicating strong interaction with metal surfaces. This research suggests potential applications in developing protective coatings for metals (Mishra et al., 2018) Mishra et al., 2018.
Polymer Synthesis
Research into polymers has demonstrated the synthesis of poly(arylene ether amide)s containing CF3 groups via nucleophilic nitro displacement reactions. Compounds similar to 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide served as monomers in this process, producing polymers with notable thermal resistance and solubility in common organic solvents. Such materials could find applications in advanced coatings, films, and high-performance plastics (Lee & Kim, 2002) Lee & Kim, 2002.
Environmental Chemistry
In environmental chemistry, studies on the nitration and hydroxylation of benzene under various conditions have provided insights into the transformation processes of nitro aromatic compounds in natural waters. Understanding these reactions is crucial for assessing the fate and transport of pollutants in the environment (Vione et al., 2004) Vione et al., 2004.
Drug Degradation and Stability
Investigations into the stability and degradation of nitrobenzyl chloride compounds under basic conditions have implications for pharmaceutical research. These studies help in understanding the stability profiles of drug candidates and in developing more stable therapeutic agents (Santos et al., 2013) Santos et al., 2013.
Mecanismo De Acción
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to various applications in medicines . The nitro group might also play a role in the interaction with its targets .
Biochemical Pathways
The compound might be involved in the nitration of certain substrates . More research is needed to determine the exact biochemical pathways affected by this compound.
Pharmacokinetics
It’s known that the trifluoromethyl group can significantly affect pharmaceutical growth
Result of Action
The compound might have potential therapeutic effects due to the presence of the trifluoromethyl group . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
It’s known that the compound is a solid at room temperature and is more soluble in organic solvents than in water . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and solvent type.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4/c17-16(18,19)12-2-1-3-14(10-12)25-9-8-20-15(22)11-4-6-13(7-5-11)21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWDFGPGFUADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



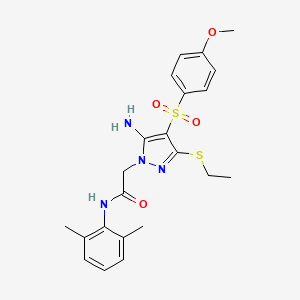
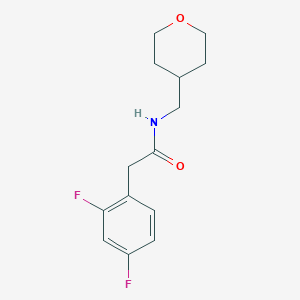
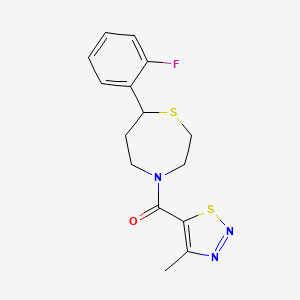
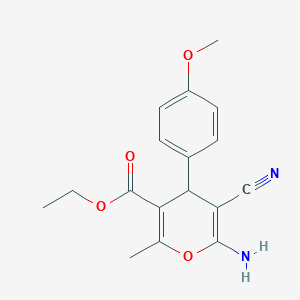
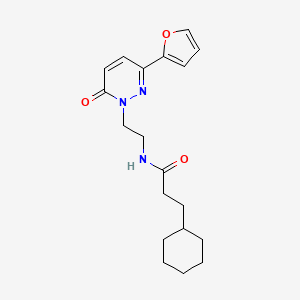
![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)
![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)
